REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH2:8][CH2:9][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH:12]=1)(=O)=O.[Cl-].[Li+].C(=O)([O-])[O-].[K+].[K+].CC1(C)C(C)(C)OB([C:38]2[CH:43]=[CH:42][N:41]=[CH:40][CH:39]=2)O1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O.COCCOC>[N:10]1([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:11][CH:12]=[C:7]([C:38]2[CH:43]=[CH:42][N:41]=[CH:40][CH:39]=2)[CH2:8][CH2:9]1 |f:1.2,3.4.5,^1:48,50,69,88|
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Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC=1CCN(CC1)C(=O)OC(C)(C)C)(F)F
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Name
|
|
Quantity
|
0.256 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
1.418 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
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CC1(OB(OC1(C)C)C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
0.209 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to reflux for 1 h 30
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to return to ambient temperature
|
Type
|
EXTRACTION
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Details
|
the aqueous phase is extracted with 3 times 80 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel with a dichloromethane to dichloromethane/methanol/aqueous ammonia 90/10/1 elution gradient
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC(=CC1)C1=CC=NC=C1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.821 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |